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molecular formula C9H6N2O3 B177577 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 3260-44-4

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No. B177577
M. Wt: 190.16 g/mol
InChI Key: YHNOBCUFJJRVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06686347B2

Procedure details

A mixture of 400 g (3.12 mol) naphthalene and 96.05 g (0.695 mol) K2CO3 in 6.66 l water is heated to 60° C. A 75° C. solution of 2480 g (15.69 mol) KMnO4 in 13.30 l water is added dropwise with occasional cooling (70° C.). Stirring is continued without heating until the exothermy subsides (about 2 h) and heating is then resumed for 5 h to 80° C. After cooling to RT, the mixture is filtered through Celite and the residue washed with water. To the slightly yellow, clear filtrate, 288 g (2.21 mol) hydrazine sulfate is added and the mixture heated for 2 h to 70° C. The cooled reaction solution is adjusted to pH 1 with conc. HCl solution, at which the product precipitates out. Cooling to 15° C., filtration via a nutsch filter and washing with water yield the title compound, m.p. 256-257° C.; 1H-NMR (DMSO-d6) 8.57 (d, 1H), 8.30 (d, 1H), 7.95 (m, 2H); FAB-MS (M+H)+=191.
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
96.05 g
Type
reactant
Reaction Step One
Name
Quantity
6.66 L
Type
solvent
Reaction Step One
Name
Quantity
2480 g
Type
reactant
Reaction Step Two
Name
Quantity
13.3 L
Type
solvent
Reaction Step Two
Quantity
288 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6]C=C[CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:11]([O-:14])([O-])=[O:12].[K+].[K+].[O-:17][Mn](=O)(=O)=O.[K+].S(O)(O)(=O)=O.[NH2:28][NH2:29].Cl>O>[C:6]1(=[O:17])[C:5]2[C:10](=[CH:1][CH:2]=[CH:3][CH:4]=2)[C:9]([C:11]([OH:14])=[O:12])=[N:29][NH:28]1 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
96.05 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6.66 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
2480 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
13.3 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
288 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with occasional cooling (70° C.)
TEMPERATURE
Type
TEMPERATURE
Details
without heating until the exothermy subsides (about 2 h)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the mixture is filtered through Celite
WASH
Type
WASH
Details
the residue washed with water
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for 2 h to 70° C
CUSTOM
Type
CUSTOM
Details
The cooled reaction solution
CUSTOM
Type
CUSTOM
Details
precipitates out
TEMPERATURE
Type
TEMPERATURE
Details
Cooling to 15° C.
FILTRATION
Type
FILTRATION
Details
filtration via
FILTRATION
Type
FILTRATION
Details
a nutsch filter
WASH
Type
WASH
Details
washing with water

Outcomes

Product
Name
Type
product
Smiles
C1(NN=C(C2=CC=CC=C12)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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